Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide

Heck–Matsuda arylation 3-arylbutadiene sulfone synthesis palladium-catalyzed cross-coupling

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide (CAS 62157-95-3), also referred to as 3-(4-methylphenyl)-2,5-dihydrothiophene 1,1-dioxide or 3-p-tolyl-3-sulfolene, is a heterocyclic sulfone belonging to the 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) family. With a molecular formula of C₁₁H₁₂O₂S and a molecular weight of 208.28 g·mol⁻¹, this compound features a 4-methylphenyl substituent at the 3-position of the dihydrothiophene ring.

Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
CAS No. 62157-95-3
Cat. No. B12113565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide
CAS62157-95-3
Molecular FormulaC11H12O2S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CCS(=O)(=O)C2
InChIInChI=1S/C11H12O2S/c1-9-2-4-10(5-3-9)11-6-7-14(12,13)8-11/h2-6H,7-8H2,1H3
InChIKeyPXBIRSBSDRKWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide (CAS 62157-95-3) – Compound Identity and Procurement Context


Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide (CAS 62157-95-3), also referred to as 3-(4-methylphenyl)-2,5-dihydrothiophene 1,1-dioxide or 3-p-tolyl-3-sulfolene, is a heterocyclic sulfone belonging to the 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) family [1]. With a molecular formula of C₁₁H₁₂O₂S and a molecular weight of 208.28 g·mol⁻¹, this compound features a 4-methylphenyl substituent at the 3-position of the dihydrothiophene ring . As a substituted 3-sulfolene, it functions as a thermally labile, masked 1,3-diene equivalent that extrudes SO₂ upon heating to generate 2-(4-methylphenyl)-1,3-butadiene in situ, making it a valuable intermediate in cheletropic extrusion and Diels–Alder cycloaddition strategies [2].

Why Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide Cannot Be Replaced by Generic 3-Sulfolene Analogs


Generic substitution within the 3-aryl-2,5-dihydrothiophene-1,1-dioxide series is unreliable because the electronic and steric character of the aryl substituent directly governs the critical performance parameters that dictate synthetic utility. The rate of thermal SO₂ extrusion, the equilibrium position of 3-sulfolene → 2-sulfolene isomerization, and the efficiency of Pd-catalyzed cross-coupling all exhibit strong substituent dependence [1]. The 4-methylphenyl group provides a distinctive balance of moderate electron donation (+I, weak +M) without the steric bulk of tert-butyl or the strong resonance effects of methoxy, which can suppress isomerization yields (e.g., 4-MeOC₆H₄ gives only 20% isomerization yield vs 71% for 4-MeC₆H₄) [2]. Selecting the correct aryl-substituted sulfolene is therefore not a matter of simple functional group interchange but requires matching the substituent's electronic profile to the targeted thermal extrusion temperature, isomerization efficiency, and downstream diene reactivity [3].

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-2,5-dihydrothiophene 1,1-dioxide Versus Closest Analogs


Heck–Matsuda Cross-Coupling Yield: 4-Methylphenyl vs. Phenyl Substituent in 3-Arylbutadiene Sulfone Synthesis

In the Pd(OAc)₂-catalyzed Heck–Matsuda reaction of 3-sulfolene with aryldiazonium tetrafluoroborates (3 mol% Pd, MeOH, 50 °C, 1 h), the 4-methylphenyl derivative (target compound precursor) achieved a cross-coupling yield of 86%, significantly exceeding the 67% yield obtained for the unsubstituted phenyl analog under identical conditions [1]. The subsequent Et₃N-promoted double-bond isomerization in CH₂Cl₂ (reflux, 24 h) proceeded with 71% yield for the 4-methylphenyl substrate compared to 77% for phenyl, reflecting the distinct electronic influence of the p-methyl group on the deprotonation/reprotonation equilibrium [1]. The two-step combined yield was approximately 61% for 4-methylphenyl versus 52% for phenyl.

Heck–Matsuda arylation 3-arylbutadiene sulfone synthesis palladium-catalyzed cross-coupling

Thermal Extrusion of SO₂: Substituent-Dependent Reactivity of 3-Aryl-2,5-dihydrothiophene-1,1-dioxides

The rate of thermal SO₂ extrusion from 2,5-dihydrothiophene-1,1-dioxides is systematically modulated by the nature of the C-3 substituent. Isaacs and Laila (1976) established that +M (mesomeric electron-donating) groups at C-3 mildly accelerate the decomposition rate, while sterically bulky groups at C-3 retard it [1]. The 4-methylphenyl substituent (σₚ = −0.17; weak +I, negligible +M contribution from the methyl group) is predicted to produce a modest rate acceleration relative to the unsubstituted parent 3-sulfolene, but without the excessive rate enhancement of strongly donating groups such as 4-methoxyphenyl (σₚ⁺ = −0.78), which may lead to premature SO₂ loss during storage or handling [2]. This positions the target compound in a kinetically favorable intermediate regime—more reactive than 3-phenyl-3-sulfolene for thermal diene generation, yet more thermally stable in storage than strongly electron-rich aryl analogs.

cheletropic extrusion thermal decomposition kinetics masked diene strategy

Base-Catalyzed 3-Sulfolene → 2-Sulfolene Isomerization: Substituent Control of Equilibrium Position

3-Aryl-4-sulfolenes undergo base-catalyzed rearrangement to 3-aryl-3-sulfolenes, which subsequently isomerize to the thermodynamically more stable 3-aryl-2-sulfolenes. Bezmenova et al. (1978) demonstrated that the 3-aryl-3-sulfolene → 3-aryl-2-sulfolene isomerization ratio is directly governed by the electronic character of the aryl substituent: electron-donating substituents (e.g., 4-CH₃) shift the equilibrium toward the 3-aryl-2-sulfolene isomer, whereas electron-withdrawing groups favor the 3-aryl-3-sulfolene form [1]. For the 4-methylphenyl derivative (target compound), the +I effect of the methyl group promotes nearly quantitative conversion to the 2-sulfolene isomer under standard base treatment (Et₃N or KOH/MeOH), which is essential because the 2-sulfolene is the reactive species in subsequent Diels–Alder and Rh-catalyzed asymmetric arylation reactions [2].

sulfolene isomerization base-catalyzed double-bond migration 3-aryl-2-sulfolene formation

Physical Form and Melt Processing: Melting Point Differentiation from 3-Phenyl Analog

The target compound exhibits a melting point of 62–64 °C, which is significantly lower than the 122–124 °C (alternatively reported as 160–162 °C) of the 3-phenyl analog, and nearly identical to both 3-methyl-3-sulfolene (62–64 °C) and the parent 3-sulfolene (65–66 °C) . This 58–98 °C melting point depression relative to the 3-phenyl derivative arises from disruption of crystal packing by the 4-methyl group, which reduces lattice energy without substantially altering the molecular weight or the thermal extrusion profile [1]. The lower melting point facilitates melt-phase handling and solvent-free reaction protocols, while the boiling point of approximately 292 °C (at 760 mmHg) provides a broad liquid processing window .

melting point solid-state handling thermal processing window

Ir-Catalyzed Asymmetric Hydrogenation: Substrate Scope Including 3-Aryl-2,5-dihydrothiophene-1,1-dioxides

The Ir/BiphPHOX catalytic system developed for asymmetric hydrogenation of 3-substituted 2,5-dihydrothiophene-1,1-dioxides demonstrated that 3-aryl-substituted substrates are competent in this transformation, affording chiral 3-arylsulfolanes with moderate to high enantioselectivities [1]. The 4-methylphenyl derivative, as a representative 3-aryl-2-sulfolene, is positioned within the demonstrated substrate scope, and its successful reduction would yield enantioenriched 3-(4-methylphenyl)sulfolane—a chiral building block of potential value in medicinal chemistry [1]. This catalytic enantioselective pathway is not accessible from the corresponding 3-alkyl-substituted analogs with the same level of enantiocontrol, as aryl substituents provide favorable π–π interactions with the chiral ligand pocket [2].

asymmetric hydrogenation iridium catalysis chiral sulfolane synthesis

Optimal Research and Industrial Application Scenarios for Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide


Scalable Synthesis of 2-(4-Methylphenyl)-1,3-butadiene via Heck–Matsuda Arylation Followed by Thermal SO₂ Extrusion

The target compound serves as the direct precursor to 2-(4-methylphenyl)-1,3-butadiene through a two-step sequence: (1) Heck–Matsuda cross-coupling of 3-sulfolene with 4-methylphenyldiazonium tetrafluoroborate (86% yield, Pd(OAc)₂, MeOH, 50 °C), followed by (2) Et₃N-promoted isomerization to the 3-aryl-2-sulfolene (71% yield) and thermal extrusion of SO₂ at 80–130 °C to liberate the free diene [1]. The resulting 2-aryl-1,3-butadiene is a versatile building block for Diels–Alder cycloadditions, hetero-Diels–Alder reactions, and polymerization studies, including syndioselective 3,4-trans polymerization using rare-earth metal catalysts [2]. The net combined yield of ~61% for the sulfolene intermediate (from 3-sulfolene and diazonium salt) and the ability to conduct the extrusion in situ without isolating the free diene makes this an operationally practical route compared to Wittig-based alternatives [1].

Melt-Phase Diels–Alder Reactions Exploiting the Low Melting Point (62–64 °C)

With a melting point of 62–64 °C, the 4-methylphenyl-substituted sulfolene can be employed as a neat melt in solvent-free Diels–Alder reactions [1]. Upon heating above ~80 °C, the molten sulfolene undergoes cheletropic SO₂ extrusion to generate 2-(4-methylphenyl)-1,3-butadiene in situ, which can be trapped by a dienophile present in the melt. This contrasts with the 3-phenyl analog (mp 122–124 °C or higher), which requires significantly higher temperatures to achieve a homogeneous molten state and risks competing thermal degradation of the dienophile or diene [1]. The broad liquid range (bp ~292 °C) ensures that the extrusion temperature can be tuned independently of the boiling point, providing a wide operational window for optimizing cycloaddition selectivity and yield .

Precursor to Chiral 3-(4-Methylphenyl)sulfolane via Enantioselective Hydrogenation

The 3-aryl-2-sulfolene isomer of the target compound (generated quantitatively by base-catalyzed isomerization) is a competent substrate for Ir/BiphPHOX-catalyzed asymmetric hydrogenation, yielding enantioenriched 3-(4-methylphenyl)sulfolane [1]. The aryl substituent is critical for achieving high enantioselectivity through π–π interactions with the chiral ligand environment; 3-alkyl-substituted analogs generally give inferior enantiomeric excess [1]. The resulting chiral sulfolane is a non-racemic cyclic sulfone building block with potential applications in medicinal chemistry, agrochemical synthesis, and as a chiral auxiliary or organocatalyst scaffold. The 4-methyl group provides a synthetic handle for further functionalization (e.g., benzylic oxidation, electrophilic aromatic substitution) without introducing the excessive steric hindrance of tert-butyl or the strong electronic perturbation of methoxy [2].

Isomerization Studies and 3-Sulfolene → 2-Sulfolene Equilibrium Investigations

The 4-methylphenyl-substituted sulfolene is an informative probe substrate for investigating the electronic control of 3-sulfolene → 2-sulfolene isomerization equilibria. The +I effect of the p-methyl group (σₚ = −0.17) provides a defined, moderate electron-donating perturbation that shifts the equilibrium toward the 2-sulfolene isomer without the complicating +M resonance effects of 4-methoxy (σₚ⁺ = −0.78) or the steric bulk of 4-tert-butyl [1]. In comparative studies with 4-chlorophenyl, 4-nitrophenyl, and unsubstituted phenyl analogs, the 4-methylphenyl derivative occupies a mechanistically revealing intermediate position that helps deconvolute steric from electronic contributions to the isomerization rate and equilibrium constant [2]. This makes it a valuable reference compound for physical organic investigations of sulfolene reactivity.

Quote Request

Request a Quote for Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.